
O-Butylisourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Butylisourea is an organic compound that belongs to the class of isoureas. It is commonly used in organic synthesis as a tert-butylating agent. The compound is known for its ability to introduce tert-butyl groups into various substrates, making it a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Butylisourea can be synthesized through the reaction of butylamine with isocyanic acid. The reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the reaction of butyl isocyanate with water, which also produces this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butylamine and isocyanic acid are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
O-Butylisourea primarily undergoes substitution reactions where the tert-butyl group is transferred to other molecules. It can also participate in condensation reactions, forming urea derivatives.
Common Reagents and Conditions
Substitution Reactions: This compound reacts with carboxylic acids in the presence of a catalyst to form tert-butyl esters.
Condensation Reactions: It reacts with amines to form urea derivatives under mild heating conditions.
Major Products
Tert-Butyl Esters: Formed from the reaction with carboxylic acids.
Urea Derivatives: Formed from the reaction with amines.
Scientific Research Applications
O-Butylisourea has several applications in scientific research:
Mechanism of Action
O-Butylisourea exerts its effects through the transfer of the tert-butyl group to various substrates. The mechanism involves the nucleophilic attack of the substrate on the carbon atom of the isourea group, leading to the formation of a new bond and the release of the tert-butyl group. This process is facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Another tert-butylating agent used for protecting amino groups.
Tert-butyl trichloroacetimidate: Used for tert-butylation of alcohols.
N,N-Dimethylformamide di-tert-butyl acetal: Employed in the protection of carboxylic acids.
Uniqueness
O-Butylisourea is unique due to its versatility in transferring tert-butyl groups to a wide range of substrates, including carboxylic acids, alcohols, and amines. Its mild reaction conditions and high efficiency make it a preferred choice in organic synthesis .
Properties
CAS No. |
57536-14-8 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
butyl carbamimidate |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H3,6,7) |
InChI Key |
RVBFJJRQNLWPJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


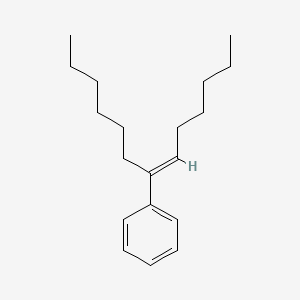
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
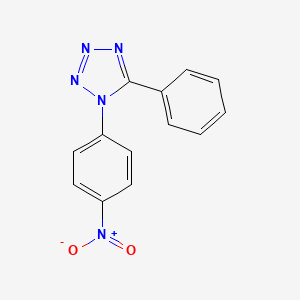
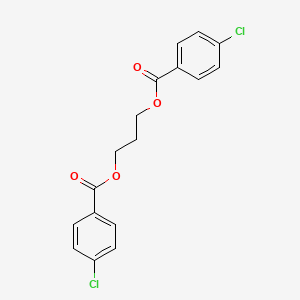
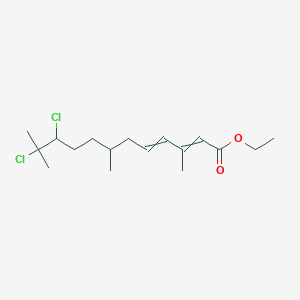

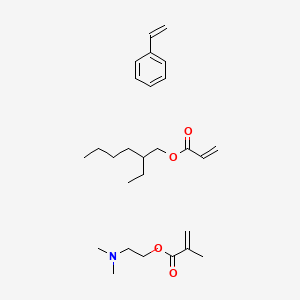
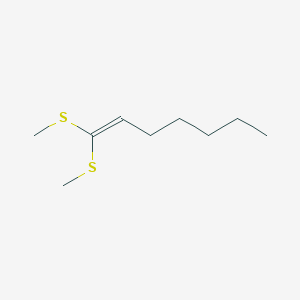
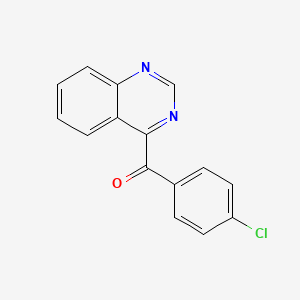
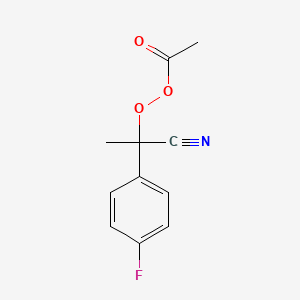
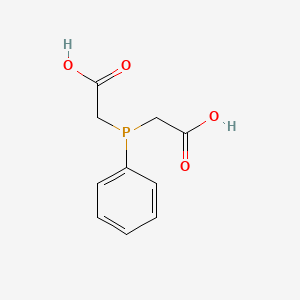
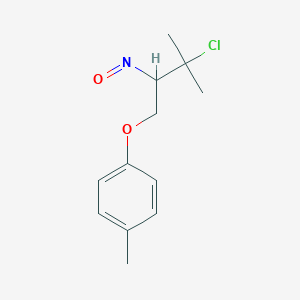
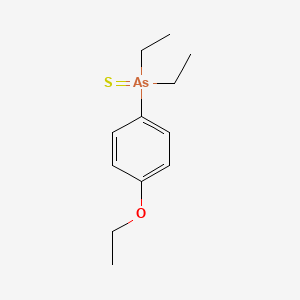
![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
